4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-methylthiophene.
Formation of Intermediate: 3-methylthiophene undergoes a Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent like hydrogen peroxide (H2O2) or a peracid to introduce the hydroxy group.
Amidation: Finally, the hydroxylated intermediate undergoes amidation with ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the benzamide can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups may facilitate binding to enzymes or receptors, modulating their activity. The thiophene ring can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-hydroxy-2-(2-thienyl)ethyl]benzamide
- 4-chloro-N-[2-hydroxy-2-(3-thienyl)ethyl]benzamide
- 4-chloro-N-[2-hydroxy-2-(4-thienyl)ethyl]benzamide
Uniqueness
4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is unique due to the presence of the 3-methylthiophene moiety, which can impart distinct electronic and steric properties compared to other thiophene derivatives
Properties
IUPAC Name |
4-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-9-6-7-19-13(9)12(17)8-16-14(18)10-2-4-11(15)5-3-10/h2-7,12,17H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUMINSDQDOFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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